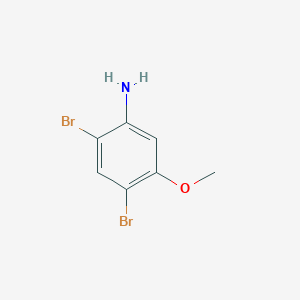

2,4-Dibromo-5-methoxyaniline

概要

説明

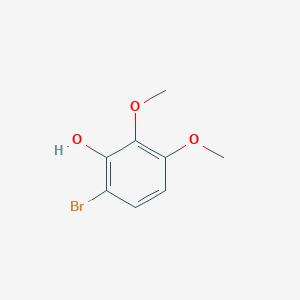

2,4-Dibromo-5-methoxyaniline is a chemical compound with the molecular formula C7H7Br2NO . It has a molecular weight of 280.95 . This compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-methoxyaniline consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one amine group . The exact positions of these substituents could not be found in the available resources.Physical And Chemical Properties Analysis

2,4-Dibromo-5-methoxyaniline is a solid at room temperature . It has a molecular weight of 280.95 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Synthesis of ALK Inhibitors

2,4-Dibromo-5-methoxyaniline is utilized as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent inhibitors of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that has been implicated in several types of cancer, and inhibitors targeting ALK can be used in cancer therapy .

Development of Rho Kinase Inhibitors

This compound is also involved in the synthesis of chroman-3-amides , which act as potent Rho kinase inhibitors. Rho kinases play a significant role in various cellular processes, and their inhibition can have therapeutic potential in treating cardiovascular diseases, erectile dysfunction, glaucoma, and cancer .

Laboratory Reagent

As a laboratory reagent, 2,4-Dibromo-5-methoxyaniline is used in various chemical syntheses and reactions due to its specific functional groups that can undergo further chemical transformations .

Controlled Environment and Cleanroom Solutions

In the context of life science research, this chemical serves as a critical component in controlled environment and cleanroom solutions. It’s used for ensuring the integrity of scientific experiments where a sterile and contaminant-free environment is crucial .

Advanced Battery Science

The compound finds application in advanced battery science research. Its properties may be leveraged in developing new materials for high-performance batteries .

Analytical Chemistry

In analytical chemistry, 2,4-Dibromo-5-methoxyaniline may be used as a standard or reagent in chromatography and mass spectrometry to identify or quantify other substances .

Thermo Fisher Scientific - 4-Bromo-2-methoxyaniline Thermo Fisher Scientific - 4-Bromo-5-fluoro-2-methoxyaniline VWR - 2,4-Dibromo-5-methoxyaniline

作用機序

Safety and Hazards

2,4-Dibromo-5-methoxyaniline is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with appropriate safety measures.

特性

IUPAC Name |

2,4-dibromo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFJSDKTASSGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539373 | |

| Record name | 2,4-Dibromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-methoxyaniline | |

CAS RN |

35736-52-8 | |

| Record name | 2,4-Dibromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

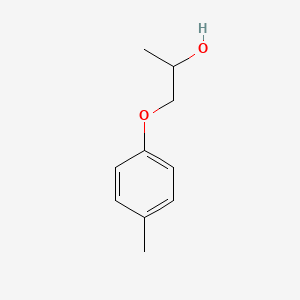

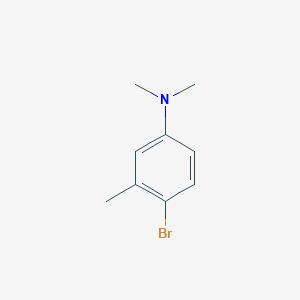

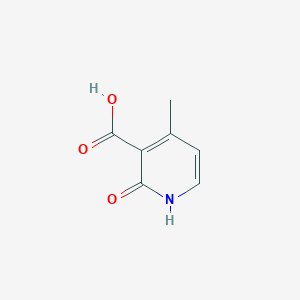

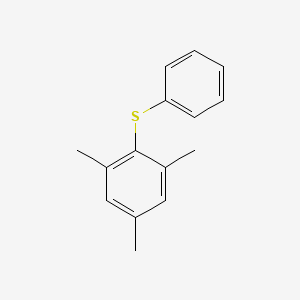

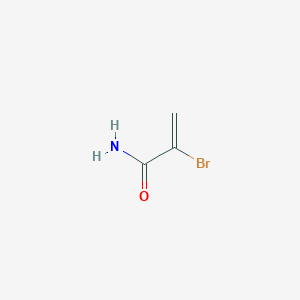

Feasible Synthetic Routes

Q & A

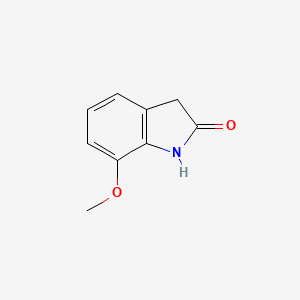

Q1: What is the role of 2,4-Dibromo-5-methoxyaniline in the synthesis of 4-methoxy isatin?

A1: 2,4-Dibromo-5-methoxyaniline serves as a crucial intermediate in the multi-step synthesis of 4-methoxy isatin []. The synthesis begins with the bromination of m-anisidine to yield 2,4-dibromo-5-methoxyaniline. This compound then undergoes a Sandmeyer reaction, followed by catalytic reduction to ultimately produce the target compound, 4-methoxy isatin.

Q2: Are there alternative synthetic routes to 4-methoxy isatin that do not utilize 2,4-Dibromo-5-methoxyaniline?

A2: While the provided research paper focuses on a specific synthetic route [], alternative methods for synthesizing 4-methoxy isatin might exist. Exploring different synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research into the chemical literature is recommended to uncover potential alternative routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。